3-Acetyl-L-tyrosine Hydrochloride

Description

Contextualization within Acetylated L-Tyrosine Derivatives and Metabolites

L-tyrosine is a non-essential amino acid in humans, synthesized from the essential amino acid phenylalanine. nih.govwikipedia.org It serves as a fundamental building block for protein synthesis and is a precursor to several critical biological compounds, including neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, as well as thyroid hormones and the pigment melanin (B1238610). wikipedia.orgnih.gov The metabolic pathway of L-tyrosine is extensive, involving multiple enzymatic steps for both its synthesis and catabolism into fumarate (B1241708) and acetoacetate. nih.gov

In chemical and pharmaceutical research, derivatives of amino acids are often created to modify their properties. Acetylation is one such modification, involving the addition of an acetyl group. A well-known example is N-Acetyl-L-tyrosine (NALT), where the acetyl group is attached to the nitrogen atom of the amino group. wikipedia.orgcodeage.com This particular modification is often explored to potentially enhance stability and solubility. codeage.commindlabpro.com

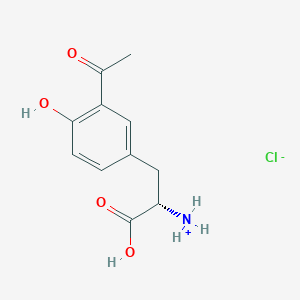

3-Acetyl-L-tyrosine Hydrochloride is also an acetylated derivative of L-tyrosine, but with a key structural distinction. In this compound, the acetyl group is attached to the 3-position of the phenyl ring of tyrosine, not the amino group. nih.gov This difference in the location of the acetyl group defines its unique chemical identity and differentiates it from N-acetylated counterparts. This compound is a synthetic compound, available as a hydrochloride salt. biosynth.comlgcstandards.com

Academic Significance and Research Trajectories

The academic significance of this compound is primarily centered on its role as a specialized chemical reagent in analytical and synthetic chemistry. It is not typically studied for direct biological or physiological effects in the way its parent compound, L-tyrosine, is. nih.gov Instead, its value lies in its utility as a well-characterized chemical entity for specific laboratory applications.

Research involving this compound has been directed towards its use as a reference standard and a starting material. biosynth.comsynzeal.com For instance, it has been noted as a starting material for the synthesis of other, more complex molecules. biosynth.com The synthesis of its optical antipode was reported in 1983, indicating early interest in its stereospecific properties. biosynth.com The main trajectory of its application appears to be in the pharmaceutical industry for quality control purposes.

Scope of Scholarly Inquiry into this compound

The scope of scholarly and industrial inquiry into this compound is specific and technical. The primary area of its application is in the field of analytical chemistry for the pharmaceutical sector. synzeal.comchemwhat.com

Detailed research findings indicate its use as a reference standard for analytical method development and validation (AMV). synzeal.comchemwhat.com Specifically, it is utilized in Quality Control (QC) applications during the commercial production of Levodopa, a major therapeutic agent. synzeal.comchemwhat.com This suggests that this compound may be an impurity or a related substance that needs to be monitored and quantified during the manufacturing of Levodopa to ensure the final product's purity and quality. Therefore, its scholarly and practical importance is tied to pharmaceutical manufacturing and regulatory compliance.

Data Tables

Below are interactive tables detailing the chemical and physical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride | nih.gov |

| CAS Number | 32404-28-7 | biosynth.comlgcstandards.com |

| Alternate CAS | 32483-30-0 (Free base) | lgcstandards.comscbt.com |

| Molecular Formula | C₁₁H₁₄ClNO₄ | nih.govbiosynth.com |

| Synonyms | (S)-3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid hydrochloride | synzeal.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 259.69 g/mol | biosynth.com |

| Exact Mass | 259.0611356 Da | nih.gov |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)CC@@HN)O.Cl | nih.gov |

| InChI Key | QBIDLAFUWATILA-FVGYRXGTSA-N | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIDLAFUWATILA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Chemical Synthesis of 3-Acetyl-L-tyrosine Hydrochloride

The synthesis of this compound primarily involves the acetylation of L-tyrosine. This process can be approached through various chemical strategies, each with its own set of advantages and challenges.

The most direct route to this compound begins with L-tyrosine. A classical approach is the Friedel-Crafts acylation, where acetyl chloride is reacted with L-tyrosine in the presence of a Lewis acid catalyst like aluminum chloride. google.comnih.gov This method, however, can present challenges, including the potential for partial racemization of the chiral center, with up to 15% being reported. nih.gov

Alternative precursors and methodologies have been explored to circumvent these issues. For instance, the synthesis can be achieved by starting with a protected form of L-tyrosine, such as its methyl ester. The acetylation of L-tyrosine methyl ester offers a more convenient pathway to the desired product. caltech.edu One documented method involves heating a suspension of L-tyrosine methyl ester with acetyl chloride in benzene (B151609). caltech.edu

Another strategy involves the use of acetic anhydride (B1165640) in an acidic medium. This approach has been a known method for decades for the O-acylation of hydroxyamino acids. nih.gov The reaction of L-tyrosine with acetic anhydride in the presence of a strong acid can lead to the formation of the acetylated product. nih.govchemicalbook.com

The table below summarizes some of the key synthetic approaches from L-tyrosine and its derivatives.

| Starting Material | Reagents | Key Conditions | Observed Yield | Reference |

| L-tyrosine | Acetyl chloride, Aluminum chloride | Friedel-Crafts acylation | ~69% | google.com |

| L-tyrosine methyl ester | Acetyl chloride | Reflux in benzene for ~60 hours | - | caltech.edu |

| L-tyrosine | Acetic anhydride, Sodium hydroxide | pH control (8-10), 60°C | - | chemicalbook.com |

| L-tyrosine | Acetic anhydride | Water medium, 50-80°C for 45-75 minutes | 78-80% | google.com |

A significant challenge in the synthesis of 3-Acetyl-L-tyrosine is achieving regioselectivity. L-tyrosine possesses multiple reactive sites, including the amino group, the carboxyl group, and the phenolic hydroxyl group. Acetylation can potentially occur at the amino group (N-acetylation) or the phenolic hydroxyl group (O-acetylation). The desired product, 3-Acetyl-L-tyrosine, requires acylation at the C-3 position of the aromatic ring.

Direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides under appropriately acidic conditions can facilitate chemoselective O-acylation. nih.gov However, for ring acetylation, methods like the Friedel-Crafts reaction are typically employed. The conditions of the Friedel-Crafts reaction, including the choice of solvent and the amount of catalyst, are critical for directing the acetyl group to the desired position on the aromatic ring. For example, using nitrobenzene (B124822) as a solvent and a stoichiometric amount of aluminum chloride is a common practice. google.com

Recent advancements have explored palladium-catalyzed C-H acylation as a method for the site-selective modification of tyrosine residues within peptides. nih.govacs.org This technique offers a greener alternative, utilizing ethanol (B145695) as a renewable acetyl source and demonstrating compatibility with aqueous environments. nih.govacs.org While this has been primarily applied to peptides, the underlying principles could be adapted for the synthesis of the standalone amino acid derivative.

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This includes controlling the reaction temperature, time, and the stoichiometry of the reagents. For instance, in the Friedel-Crafts acylation, heating the reaction mixture at 100°C for several hours is a typical protocol. google.com Subsequent purification often involves crystallization from solvents like ethyl acetate (B1210297) or hydrochloric acid. google.com

To achieve selective acetylation and prevent unwanted side reactions, the use of protecting groups is a cornerstone of the synthetic strategy. wikipedia.orgorganic-chemistry.org The amino and carboxyl groups of L-tyrosine are often protected before the acetylation of the aromatic ring.

Common protecting groups for the amino group include t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com The carboxyl group is typically protected as an ester, for example, a methyl or benzyl (B1604629) ester. caltech.eduwikipedia.org The choice of protecting groups is critical and they must be "orthogonal," meaning they can be removed under different conditions without affecting each other or the desired acetyl group. organic-chemistry.orgpeptide.com

For example, a synthesis might involve the following steps:

Protection of the amino group of L-tyrosine with a Boc group.

Protection of the carboxyl group as a methyl ester.

Friedel-Crafts acetylation of the protected L-tyrosine derivative.

Deprotection of the amino and carboxyl groups to yield 3-Acetyl-L-tyrosine.

The following table outlines common protecting groups used for the functional groups of tyrosine:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Amino Group | t-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | peptide.com |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | wikipedia.orgpeptide.com |

| Carboxyl Group | Methyl ester | - | Acid or base hydrolysis | caltech.edulibretexts.org |

| Carboxyl Group | Benzyl ester | Bn | Hydrogenolysis | wikipedia.orglibretexts.org |

| Phenolic Hydroxyl Group | tert-Butyl ether | tBu | Acidic conditions (e.g., TFA) | wikipedia.orgpeptide.com |

Maintaining the L-configuration of the chiral center at the alpha-carbon is paramount during the synthesis of this compound. The stereochemistry of the final product is critical for its potential biological activity.

The Friedel-Crafts reaction, while effective for acetylation, carries the risk of partial racemization, which can be as high as 15%. nih.gov This occurs because the harsh acidic conditions and elevated temperatures can lead to the temporary removal of the alpha-proton, resulting in a loss of stereochemical integrity.

To mitigate racemization, milder reaction conditions and the use of appropriate protecting groups are essential. Syntheses that proceed through intermediates where the chiral center is less susceptible to epimerization are preferred. caltech.edu Furthermore, after the synthesis, it is crucial to assess the chiral purity of the product using techniques such as chiral chromatography or polarimetry. For instance, the specific rotation of L-3-acetyl-α-methyl-tyrosine hydrochloride has been reported as +2.9° (c=1% in water). google.com

Derivatization and Chemical Transformations

This compound can serve as a versatile starting material for the synthesis of other modified L-tyrosine derivatives and conjugates. biosynth.com The presence of the acetyl group, along with the inherent amino, carboxyl, and hydroxyl functionalities, allows for a range of chemical transformations.

The acetyl group on the aromatic ring can be a handle for further chemical modifications. For example, the Baeyer-Villiger oxidation of this compound can be used to introduce a second hydroxyl group on the aromatic ring, leading to the formation of L-DOPA (L-3,4-dihydroxyphenylalanine), a key therapeutic agent for Parkinson's disease. ucla.edu This reaction has been shown to proceed with a good yield of 75%. ucla.edu

Furthermore, the amino and carboxyl groups of 3-Acetyl-L-tyrosine can be functionalized to create peptides or other conjugates. The amino group can be acylated with other molecules, and the carboxyl group can be converted into amides or esters. academie-sciences.fr These derivatizations are central to the field of peptide chemistry and the development of antibody-drug conjugates, where the modified tyrosine residue can act as a specific attachment point. nih.gov

Recent research has also focused on the enzymatic derivatization of L-tyrosine and its derivatives, offering a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govsci-hub.seresearchgate.net While this area is still developing, it holds promise for the creation of novel L-tyrosine conjugates with unique properties.

The following table lists some of the derivatives that can be formed from 3-Acetyl-L-tyrosine.

| Derivative | Transformation | Potential Application | Reference |

| L-DOPA | Baeyer-Villiger oxidation | Treatment of Parkinson's disease | ucla.edu |

| Peptide Conjugates | Amide bond formation | Drug delivery, proteomics | nih.gov |

| Ester Derivatives | Esterification | Prodrugs | academie-sciences.fr |

Exploration of Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound is centered around its functional groups: the carboxylic acid, the amine, the phenol (B47542), and the acetyl group. The presence of the acetyl group on the aromatic ring influences the electron density of the phenol, which can affect its reactivity in various chemical transformations.

One notable reaction pathway involves the oxidative deacylation of 3-acetyltyrosine. This process, often carried out using hydrogen peroxide in a basic solution like sodium hydroxide, removes the acetyl group and introduces a hydroxyl group, leading to the formation of 3,4-dihydroxyphenylalanine (DOPA). chemicalbook.com This reaction is a key step in some synthetic routes to Levodopa.

Furthermore, the tyrosine moiety itself can undergo various metabolic transformations. While not directly detailing the reactivity of the acetylated form, the metabolism of tyrosine involves processes such as hydroxylation and transamination. nih.gov The presence of the acetyl group could potentially modulate these pathways. For instance, the acetyl group may serve as a protecting group, influencing the regioselectivity of subsequent reactions.

Recent research has also explored the late-stage C-H acylation of tyrosine-containing oligopeptides. acs.org This suggests the potential for further functionalization of the aromatic ring of 3-acetyl-L-tyrosine, although specific studies on the hydrochloride salt are not detailed. The use of ethanol as an acetyl source under oxidative conditions for the acetylation of tyrosine-containing compounds highlights innovative approaches to modify the tyrosine structure. acs.org

Synthesis of Schiff Base Ligands Incorporating Acetylated Tyrosine Moieties

Schiff bases, characterized by the R-CH=N-Ar formula, are significant intermediates in the synthesis of various biologically active compounds. nih.gov The incorporation of tyrosine and its derivatives, including acetylated forms, into Schiff base structures has been an area of active research. These ligands and their metal complexes often exhibit interesting biological properties. researchgate.net

The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or ketone. nih.govmdpi.com In the context of acetylated tyrosine, the amino group of this compound can react with various aldehydes and ketones to form the corresponding Schiff base. The general synthetic route involves mixing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, often with gentle heating or under reflux. mdpi.comekb.eg

For example, a biologically active tridentate Schiff base, Salicylidene-tyrosine (H2L), has been synthesized from salicylaldehyde (B1680747) and L-tyrosine. researchgate.net While this example uses L-tyrosine, the same principle applies to its acetylated derivatives. The resulting Schiff base ligands can then be complexed with various transition metals, such as Cu(II), Ni(II), Co(II), and Zn(II), to form metal complexes with diverse structural and functional properties. researchgate.netekb.egresearchgate.net

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Resulting Schiff Base Type | Potential Metal Complexes |

|---|---|---|---|

| This compound | Salicylaldehyde | Salicylidene-3-acetyl-L-tyrosine | Cu(II), Ni(II), Co(II), Zn(II) |

| This compound | Substituted Benzaldehydes | Substituted Benzylidene-3-acetyl-L-tyrosine | Various transition metals |

| This compound | Acetylacetone | Ketimine Schiff Base | Cu(II), Ni(II), Co(II), Zn(II), Cr(III), Fe(III) |

Studies on Formation as a Process-Related Impurity

The presence of impurities in pharmaceutical products is a critical concern, and understanding their formation is essential for ensuring drug quality and safety. This compound has been identified as a process-related impurity in the synthesis of Levodopa.

Origins of this compound in Levodopa Synthesis

One of the synthetic routes to Levodopa involves the acetylation of L-tyrosine. chemicalbook.com In a process described in a patent, L-tyrosine methyl ester is treated with acetic anhydride to form O,N-diacetyl-L-tyrosine methyl ester. google.com This intermediate is then subjected to a Friedel-Crafts acylation in the presence of aluminum chloride, which can lead to the formation of L-β-(3-acetyl-4-hydroxyphenyl)-N-acetyl-alanine. google.com Subsequent oxidation and hydrolysis steps yield Levodopa. google.com

During this process, incomplete reactions or side reactions can result in the formation of 3-acetyl-L-tyrosine as an impurity. If the N-acetyl group is hydrolyzed while the 3-acetyl group on the ring remains, 3-acetyl-L-tyrosine is formed. This compound can then be carried through the subsequent steps and crystallize as the hydrochloride salt. The use of acetylating agents and catalysts like aluminum chloride under specific temperature and solvent conditions are key factors in the generation of this impurity. chemicalbook.comgoogle.com

Another potential pathway for its formation is the direct acylation of L-tyrosine itself. While less controlled, the reaction of L-tyrosine with an acetylating agent could lead to the introduction of an acetyl group at the 3-position of the aromatic ring.

Analytical Research and Advanced Spectroscopic Characterization

Chromatographic Method Development and Validation

Chromatographic techniques are essential for separating and quantifying 3-Acetyl-L-tyrosine Hydrochloride from potential impurities and related substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity assessment of this compound. lgcstandards.comlgcstandards.com Suppliers of this compound often specify a purity level of greater than 95%, which is determined by HPLC. lgcstandards.comlgcstandards.com This high level of purity is critical for its use as a pharmaceutical standard, intermediate, or in other fine chemical applications. pharmaffiliates.com

Method development for the quantitative analysis of tyrosine derivatives by HPLC often involves optimizing the mobile phase composition and detection wavelength. For instance, in the analysis of similar compounds, various mobile phases and detection wavelengths have been explored to achieve optimal separation and sensitivity. ipp.pt A study on 3-nitrotyrosine, a related compound, utilized a mobile phase of 0.5% acetic acid, methanol, and water (15:15:70) with detection at multiple wavelengths, including 215, 276, and 356 nm, achieving a short analysis time. ipp.pt While specific HPLC conditions for this compound are proprietary to manufacturers, the general principles of reverse-phase chromatography are typically applied. The use of certified reference materials, such as N-Acetyl-L-tyrosine, is also crucial for method validation and ensuring the accuracy of quantitative measurements. sigmaaldrich.com

The following table outlines typical parameters considered in the HPLC analysis of tyrosine derivatives:

| Parameter | Example Condition | Purpose |

| Stationary Phase | C18 silica (B1680970) column | Provides a non-polar surface for reverse-phase separation. |

| Mobile Phase | Acetonitrile/water or Methanol/water with acid modifier | Elutes the analyte from the column, with the organic/aqueous ratio controlling retention time. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and efficient separation. |

| Detection | UV at specific wavelengths (e.g., 215, 276 nm) | Allows for the detection and quantification of the analyte based on its absorbance of light. ipp.pt |

| Temperature | 25 °C | Maintains consistent retention times and peak shapes. ipp.pt |

Resolution of this compound from Structurally Related Compounds

A key challenge in the analysis of this compound is ensuring its separation from structurally similar compounds. These can include the parent amino acid, L-tyrosine, other positional isomers, and by-products from the synthesis process. simsonpharma.com HPLC methods must be developed with sufficient selectivity to resolve these related substances.

For example, methods have been developed to separate L-tyrosine from phenylalanine, another aromatic amino acid, demonstrating the capability of chromatography to distinguish between closely related structures. researchgate.net The separation of chlorinated tyrosine derivatives, such as 3-chloro-L-tyrosine and 3,5-dichloro-L-tyrosine, has also been successfully achieved using LC-MS/MS, highlighting the power of combining chromatography with mass spectrometry for resolving complex mixtures. nih.govnih.gov The principles used in these separations are directly applicable to developing a robust method for this compound, ensuring that its purity is not compromised by the presence of structurally related impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions and performing preliminary purity checks of this compound. biosynth.comlibretexts.org This technique is particularly useful in a synthesis setting to determine the point at which the starting material has been consumed and the product has formed. libretexts.org

In a typical TLC analysis of amino acids, a silica gel plate is used as the stationary phase, and a solvent system, such as a mixture of n-butanol, acetic acid, and water, acts as the mobile phase. reachdevices.com After the plate is developed, the separated compounds can be visualized, often using a ninhydrin (B49086) stain which reacts with the amino group to produce a colored spot. reachdevices.com For this compound, its movement on the TLC plate (Rf value) would be compared against the starting materials and expected by-products to assess the reaction's completion and the purity of the isolated product. The separation of L-tyrosine from other amino acids on HPTLC plates using buffered aqueous eluents has been demonstrated, indicating the utility of TLC for resolving aromatic amino acids. researchgate.net

Spectroscopic and Spectrometric Elucidation

Spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise structure of a molecule. Both ¹H and ¹³C NMR are employed to confirm the identity of this compound.

The ¹H NMR spectrum provides information about the number and types of protons in the molecule and their neighboring atoms. For the parent compound, L-tyrosine, the proton NMR spectrum has been well-documented. hmdb.ca In this compound, one would expect to see characteristic signals for the protons on the aromatic ring, the alpha- and beta-protons of the amino acid backbone, and a singlet for the methyl protons of the acetyl group.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For L-tyrosine hydrochloride, the carboxyl carbon typically gives a signal around 172.6 ppm, while the aliphatic carbons carrying the amino group and the aromatic ring appear at approximately 55.4 ppm and 35.9 ppm, respectively. researchgate.net The aromatic carbons produce signals in the range of 110-140 ppm. researchgate.net In the case of this compound, an additional signal for the carbonyl carbon of the acetyl group and the methyl carbon would be expected, further confirming the structure.

A representative, though not experimentally derived for this specific compound, table of expected ¹³C NMR chemical shifts for L-tyrosine hydrochloride is provided below: researchgate.net

| Carbon Atom | Chemical Shift (ppm) |

| Carboxyl (C=O) | 172.6 |

| Para-carbon (C-OH) | 156.4 |

| Aromatic (C-H) | 132.0, 117.2 |

| Aromatic (C-Alkyl) | 126.8 |

| Alpha-carbon (C-NH₃⁺) | 55.4 |

| Beta-carbon (C-Aromatic) | 35.9 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and analyzing its fragmentation pattern, which can provide further structural confirmation. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like amino acids and their derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net

The molecular formula of this compound is C₁₁H₁₄ClNO₄, corresponding to a molecular weight of 259.69 g/mol . lgcstandards.combiosynth.comnih.gov In an ESI-MS experiment, one would expect to observe a prominent ion corresponding to the protonated free base [C₁₁H₁₃NO₄ + H]⁺ at an m/z of approximately 224.2. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of this parent ion. The fragmentation pattern of the related compound tyrosine shows characteristic losses of the carboxyl group (COOH) and the amino group (NH₂). researchgate.net Similar fragmentation pathways would be anticipated for 3-Acetyl-L-tyrosine, providing valuable structural information. The analysis of halogen-substituted phenylpropenoates by mass spectrometry has also shown predictable fragmentation patterns, such as the loss of a chlorine atom from the phenyl ring, which can be a useful diagnostic tool. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for probing the electronic structure of aromatic amino acids like tyrosine and its derivatives. iosrjournals.org The UV absorption in proteins is primarily attributed to the aromatic amino acids L-tyrosine, L-tryptophan, and L-phenylalanine. iosrjournals.org The chromophore responsible for UV absorption in tyrosine is its phenol (B47542) side chain. d-nb.info

In aqueous solutions, L-tyrosine exhibits characteristic absorption bands around 193 nm, 224 nm, and 275 nm. iosrjournals.org These absorptions correspond to π → π* electronic transitions within the phenyl ring structure. iosrjournals.orgresearchgate.net The absorption band at approximately 275 nm is particularly useful for concentration determination, following the Beer-Lambert law. iosrjournals.org The introduction of substituents onto the phenolic ring can significantly alter the electronic structure and, consequently, the absorption spectrum. For instance, the addition of a strong electron-withdrawing nitro group to tyrosine results in a markedly red-shifted absorption band into the near-visible region. researchgate.net Similarly, an acetyl group, as in 3-Acetyl-L-tyrosine, is expected to influence the position and intensity of these characteristic absorption peaks due to its electronic effects on the aromatic system. The absorption characteristics are also sensitive to the environment, such as solvent polarity and pH, which can cause shifts in the peak positions (bathochromic or hypsochromic shifts). d-nb.infoscite.ai

| Characteristic | Wavelength (nm) | Transition Type | Reference |

| Absorption Peak 1 | 275 | π → π* (¹Lb) | iosrjournals.org |

| Absorption Peak 2 | 224 | π → π* (¹La) | iosrjournals.org |

| Absorption Peak 3 | 193 | π → π* | iosrjournals.org |

This interactive table summarizes the UV absorption maxima for the parent compound, L-tyrosine, in an aqueous solution.

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) for Radical Characterization of Related Tyrosyl Species

While this compound is not itself a radical, the study of tyrosyl radicals is crucial for understanding the redox chemistry of tyrosine derivatives in various biological and chemical systems. nih.govnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species, such as free radicals. nih.govbruker.com

EPR spectra of tyrosyl radicals are highly sensitive to the radical's conformation and its local environment. nih.govrsc.org This sensitivity arises from the interaction of the unpaired electron's spin with the magnetic field (the g-factor) and with nearby magnetic nuclei (hyperfine coupling). Different conformations of the tyrosyl side chain result in distinct EPR line shapes, which can range from broad doublets to narrow singlets. nih.govacs.org

For a more detailed characterization, Electron-Nuclear Double Resonance (ENDOR) spectroscopy is employed. nih.govwikipedia.org ENDOR is an advanced technique that measures the hyperfine couplings between the unpaired electron and surrounding nuclear spins with much higher resolution than conventional EPR. wikipedia.orglibretexts.org By providing precise hyperfine coupling constants for the ring and methylene (B1212753) protons of the tyrosyl radical, ENDOR allows for the detailed determination of the radical's side-chain conformation and its interactions, such as hydrogen bonding. nih.govacs.org These techniques have been instrumental in establishing that different EPR signals from tyrosyl species arise from radicals with distinct side-chain conformations. nih.govacs.org For example, studies on prostaglandin (B15479496) H synthase 1 used EPR and ENDOR to differentiate between conformationally distinct tyrosyl radicals, revealing details about the enzyme's catalytic mechanism. nih.govacs.org

| Tyrosyl Radical Species | EPR Signal Characteristics | Key Findings from ENDOR | Reference |

| PGHS-1 (Native) | Initial 35-G wide doublet, changes to 25-G narrow singlet | Provides hyperfine couplings for ring and methylene protons; active species is not hydrogen-bonded. | nih.govacs.org |

| PGHS-1 (Indomethacin-treated) | 22-G narrow singlet | Arises from a conformationally distinct tyrosyl radical, likely not the primary catalytic one. | nih.govacs.org |

| Photosystem II (Mutants) | Unique four-line EPR signal (M+) | Evidence for a covalently modified tyrosine radical, distinct from the usual D• and Z• radicals. | nih.gov |

This interactive table presents findings from EPR and ENDOR studies on various tyrosyl radicals.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of tyrosine and its derivatives is central to their function in biological electron transfer pathways. nih.govnih.gov

Cyclic Voltammetry for Investigating Redox Mechanisms

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox mechanisms of compounds like tyrosine. researchgate.net In a typical CV experiment, the potential is swept linearly and the resulting current is measured. For L-tyrosine, CV reveals an oxidation peak corresponding to the oxidation of the phenolic hydroxyl group. researchgate.net The oxidation of phenols and tyrosine generally proceeds via a concerted transfer of a proton and an electron (H•), particularly in environments like protein active sites. nih.gov This process generates a phenoxyl radical, in this case, a tyrosyl radical. nih.gov

The characteristics of the cyclic voltammogram, such as the peak potential and shape of the wave, provide insight into the reversibility of the redox reaction and the stability of the radical species formed. nih.gov Studies have shown that for tyrosine, the electron transfer is often coupled with a reversible proton transfer, a process known as proton-coupled electron transfer (PCET). nih.gov The presence of an acetyl group at the 3-position of the tyrosine ring would be expected to influence the oxidation potential due to its electron-withdrawing nature, making the oxidation process potentially more difficult compared to the unsubstituted L-tyrosine.

Determination of Standard and Conditional Electrode Potentials of Tyrosine Derivatives

The standard and conditional electrode potentials (E° and E°', respectively) quantify the thermodynamic tendency of a species to be oxidized or reduced. For tyrosine derivatives, these potentials are critical for understanding their role in electron transfer chains. nih.gov These values can be determined from electrochemical experiments like cyclic voltammetry and through other methods such as pulse radiolysis. nih.gov

The conditional potential of the TyrO•,H+/TyrOH couple at pH 7 is approximately 0.97 ± 0.01 V. nih.gov This potential is significantly influenced by the pH of the solution, as described by Pourbaix diagrams, which plot potential versus pH. nih.gov Substituents on the aromatic ring can modulate this potential. For example, the introduction of electron-withdrawing groups, such as in N-acetyl-3-nitro-L-tyrosine ethyl ester, leads to a higher electrode potential compared to tyrosine. nih.gov Conversely, other substitutions can lower the potential. nih.gov This tuning of the redox potential by modification of the phenol ring is a key aspect of the function of tyrosine in different biological contexts. nih.govacs.org

| Compound/Couple | pH | Potential (V vs. SHE) | Method | Reference |

| E°'(TyrO•,H+/TyrOH) | 7 | 0.97 ± 0.01 | Cyclic Voltammetry / Pulse Radiolysis | nih.gov |

| E°'(Trp•,H+/TrpH) | 7 | 0.99 ± 0.01 | Cyclic Voltammetry / Pulse Radiolysis | nih.gov |

| N-acetyl-3-nitro-L-tyrosine ethyl ester | 7.4 | Higher than Tyrosine | Cyclic Voltammetry | nih.gov |

| Phe33Tyr-CuBMb | 13 | 0.672 (Ep) | Cyclic Voltammetry | acs.org |

| Phe33ClTyr-CuBMb | 13 | > 0.672 (Ep) | Cyclic Voltammetry | acs.org |

This interactive table compares the reported electrode potentials for L-tyrosine and some of its derivatives.

Crystallographic Studies on this compound Derivatives

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided search results, the structures of L-tyrosine and L-tyrosine hydrochloride serve as excellent models for its derivatives. scispace.comscispace.com

The crystal structure of L-tyrosine has been determined to be orthorhombic, belonging to the space group P2₁2₁2₁. scispace.com In contrast, the racemic form, DL-tyrosine, crystallizes in the orthorhombic space group Pna2₁, demonstrating how stereochemistry influences crystal packing. scispace.com The conformation of the tyrosine molecule can differ depending on the crystal environment, such as in its free form versus its hydrochloride salt. scispace.com The crystal structures are stabilized by extensive three-dimensional networks of hydrogen bonds involving the amino group, the carboxyl group, and the phenolic hydroxyl group. scispace.comresearchgate.net In the case of L-tyrosine hydrochloride, the presence of the chloride ion would introduce additional hydrogen bonding possibilities, further influencing the packing arrangement. researchgate.net For this compound, one would expect this hydrogen-bonding network to be modified by the presence of the acetyl group's carbonyl oxygen, which can act as a hydrogen bond acceptor.

| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) | Reference |

| L-Tyrosine | Orthorhombic | P2₁2₁2₁ | a=6.91, b=21.11, c=5.82 | scispace.com |

| DL-Tyrosine | Orthorhombic | Pna2₁ | a=20.83, b=6.81, c=5.90 | scispace.com |

This interactive table summarizes the crystallographic data for L-tyrosine and DL-tyrosine.

Biochemical and Enzymatic Interaction Studies

3-Acetyl-L-tyrosine Hydrochloride as an Enzymatic Substrate or Modulator

Deacetylation by Aminoacylase (B1246476) Enzymes (e.g., Aminoacylase 3 and Nα-acetyl-L-tyrosine)

Aminoacylase 3 (AA3) is a key enzyme involved in the deacetylation of a variety of Nα-acetylated amino acids, with a preference for those with aromatic side chains. nih.govnih.gov Research has shown that N-acetyl-L-tyrosine is a substrate for AA3, which catalyzes its hydrolysis to produce L-tyrosine and acetate (B1210297). nih.govresearchgate.net This deacetylation process is crucial, as it can be a rate-limiting step in metabolic pathways that utilize L-tyrosine.

Studies on murine AA3 have provided insights into its substrate specificity. The enzyme efficiently deacetylates N-acetylated aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. researchgate.net Structural studies of mouse AA3 in complex with Nα-acetyl-L-tyrosine have revealed that the enzyme utilizes van der Waals interactions to accommodate a diverse range of substrates within its dynamic active site. nih.govnih.gov It is noteworthy that while N-acetyl-L-tyrosine is a substrate for AA3, N-acetyl-L-cysteine is a substrate for aminoacylase I (AA1), highlighting the distinct substrate specificities among aminoacylase enzymes. nih.govnih.gov

The deacetylation of N-acetyl-L-tyrosine is not only a fundamental biochemical reaction but also has implications for cellular processes. For instance, the deacetylation of certain compounds by AA3 can initiate transformations into toxic products, underscoring the importance of understanding this enzymatic activity. nih.govnih.gov

Substrate Specificity and Kinetic Parameters with Proteases and Esterases (e.g., chymotrypsin)

Chymotrypsin (B1334515), a digestive protease, is known to cleave peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan. libretexts.org The N-acetylated form of L-tyrosine and its derivatives have been utilized as substrates to study the kinetics and mechanism of chymotrypsin.

Kinetic studies on the chymotrypsin-catalyzed hydrolysis of various N-acetyl-L-tyrosine derivatives have been conducted to understand the influence of the leaving group on the reaction rate. pnas.org For instance, the hydrolysis of N-acetyl-L-tyrosine ethyl ester by chymotrypsin has been used in photometric methods to determine chymotrypsin activity. nih.gov The reaction proceeds via a two-step mechanism involving a rapid initial "burst" phase where the leaving group is cleaved, followed by a slower, rate-limiting deacylation of the enzyme. libretexts.org

Research has shown that for a series of N-acetyl-L-tyrosine substrates with varying leaving groups, the catalytic constant (kcat) and the Michaelis constant (Km) can be independent of the electronic effects of the substrate over a wide range of leaving group pKa values. pnas.org This suggests that the chemical nature of the leaving group may not always be the primary determinant of the catalytic efficiency for these specific substrates.

Furthermore, studies with other proteases and esterases have explored the hydrolysis of similar N-acetylated amino acid derivatives. For example, engineered enzymes with combined protease and esterase activities have been developed, demonstrating the potential for creating novel biocatalysts with tailored specificities. nih.gov

Impact on Metabolic Pathways in Model Systems

Investigations into Precursor Roles in Neurotransmitter Biosynthesis Pathways (e.g., L-DOPA formation)

N-acetyl-L-tyrosine (NALT) serves as a precursor to L-tyrosine, which is a critical building block for the synthesis of important catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine. patsnap.commindlabpro.comnootropicsexpert.compatsnap.com Upon administration, NALT is converted back to L-tyrosine in the body, primarily in the liver. patsnap.com This L-tyrosine then becomes available for various metabolic processes, including neurotransmitter synthesis.

The synthesis of these neurotransmitters is a multi-step process. The first and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase. patsnap.comwikipedia.org L-DOPA is then further metabolized to dopamine, which can subsequently be converted to norepinephrine and epinephrine. patsnap.comnootropicsexpert.com By providing a source of L-tyrosine, NALT can support the production of these crucial neurotransmitters, which are involved in regulating mood, cognition, and the body's response to stress. patsnap.commindlabpro.com

The acetylation of L-tyrosine is believed to enhance its stability and solubility, potentially improving its delivery to the brain. patsnap.commindlabpro.com This is particularly relevant during periods of high cognitive demand or stress, when the turnover of catecholamines is increased. patsnap.com

Modulation of Cellular Energy Metabolism Parameters (e.g., enzyme activities in vitro with L-tyrosine)

Studies investigating the effects of L-tyrosine on cellular energy metabolism have revealed complex interactions. In vitro experiments using rat brain and liver preparations have shown that L-tyrosine can modulate the activity of key enzymes involved in energy production. nih.gov

For instance, at certain concentrations, L-tyrosine has been observed to inhibit the activity of citrate (B86180) synthase, a crucial enzyme in the Krebs cycle, in the posterior cortex. nih.gov Conversely, the activity of succinate (B1194679) dehydrogenase, another Krebs cycle enzyme, was found to be increased in the posterior cortex, hippocampus, striatum, and liver in the presence of L-tyrosine. nih.gov

The effects of L-tyrosine also extend to the mitochondrial respiratory chain. Complex I activity was inhibited in the hippocampus, while complex II activity was inhibited in the hippocampus, cortex, and liver. nih.gov Furthermore, complex IV activity was observed to decrease in the posterior cortex. nih.gov These findings suggest that high concentrations of L-tyrosine may lead to an impairment of energy metabolism, potentially through mechanisms involving oxidative stress. nih.govresearchgate.net It is important to note that these studies were conducted with L-tyrosine, and the direct effects of this compound on these specific enzymatic parameters require further investigation.

Role in Intrinsic Mitochondrial Stress Response and Cytoprotective Mechanisms (e.g., for N-Acetyl-L-tyrosine)

Recent research has highlighted the role of N-acetyl-L-tyrosine (NAT) as an endogenous molecule that can trigger a protective cellular response known as mitohormesis. nih.govnih.govmedium.com Mitohormesis is a process where a mild level of mitochondrial stress leads to an adaptive response that enhances the cell's resilience to more severe stress. nih.govmedium.com

Studies in model organisms such as Drosophila and mice have shown that NAT levels increase in response to stressors like heat. nih.govnih.gov This increase in NAT appears to induce a transient and small increase in mitochondrial reactive oxygen species (ROS). nih.gov This low-level ROS signal then activates a cascade of downstream events, including the activation of the transcription factor FoxO. nih.gov The activation of FoxO, in turn, leads to the increased expression of antioxidant enzymes and the protein Keap1, which are key components of the cellular stress response system. nih.gov

This NAT-induced mitohormetic response has been shown to confer increased stress tolerance. nih.govnih.gov For example, pretreatment with NAT significantly improved the survival of insects and mice subjected to lethal stress. nih.gov These findings suggest that N-acetyl-L-tyrosine plays a vital role in intrinsic cytoprotective mechanisms by modulating the mitochondrial stress response. nih.govnih.govresearchgate.net

Comparative Analysis with Native L-Tyrosine and Related Tyrosine Metabolites

The introduction of an acetyl group at the 3-position of the phenolic ring of L-tyrosine fundamentally changes the electronic and steric properties of the molecule, leading to differential biochemical activities and biological roles compared to native L-tyrosine.

Differential Biochemical Activities and Biological Roles

L-tyrosine is a fundamental precursor for the biosynthesis of several key molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin (B1238610). The enzymes involved in these pathways, such as tyrosinase and tyrosine hydroxylase, exhibit high specificity for their natural substrate. nih.govnih.gov

The presence of the 3-acetyl group in this compound is expected to significantly impact its recognition and processing by these enzymes. For instance, tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA, a critical step in melanogenesis. nih.gov The substitution at the 3-position, which is the site of hydroxylation, would likely render 3-Acetyl-L-tyrosine a poor substrate or potentially an inhibitor of tyrosinase. Research on other ring-substituted tyrosine analogs has shown that modifications at this position can dramatically reduce or abolish enzymatic activity.

In contrast to 3-Acetyl-L-tyrosine, N-Acetyl-L-tyrosine (NALT), where the acetyl group is attached to the amino group, is known to act as a prodrug to L-tyrosine. patsnap.com It is deacetylated in the body to release L-tyrosine, which can then participate in its usual metabolic pathways. patsnap.com This highlights how the position of the acetyl group dictates the biochemical fate and activity of the molecule. While NALT is designed to enhance bioavailability, 3-Acetyl-L-tyrosine's modification directly alters the reactive phenolic hydroxyl group, suggesting a different spectrum of biological activity, likely as a modulator or inhibitor of tyrosine-utilizing enzymes.

| Compound | Primary Biochemical Role | Interaction with Tyrosinase |

| L-Tyrosine | Precursor for neurotransmitters, hormones, and melanin. nih.gov | Natural substrate for hydroxylation. nih.gov |

| 3-Acetyl-L-tyrosine | Likely a modulator or inhibitor of tyrosine-metabolizing enzymes. | Expected to be a poor substrate or inhibitor due to modification at the hydroxylation site. |

| N-Acetyl-L-tyrosine (NALT) | Prodrug to L-tyrosine, enhances bioavailability. patsnap.com | Indirectly provides substrate for tyrosinase after deacetylation. patsnap.com |

| L-DOPA | Intermediate in dopamine and melanin synthesis. nih.gov | Product of L-tyrosine hydroxylation and a substrate for further oxidation by tyrosinase. nih.gov |

Structure-Activity Relationships in Enzyme Binding and Catalysis

The structure of an enzyme's active site is finely tuned to bind its specific substrate and facilitate a chemical reaction. The introduction of the acetyl group in this compound has significant implications for its interaction with tyrosine-binding enzymes.

Enzyme Binding: The binding of L-tyrosine to enzymes like tyrosinase and tyrosine hydroxylase involves specific interactions with the amino acid backbone and the phenolic ring. The hydroxyl group of tyrosine is often crucial for proper orientation and anchoring within the active site through hydrogen bonding. The bulky and electron-withdrawing acetyl group at the 3-position in 3-Acetyl-L-tyrosine would create steric hindrance and alter the electronic distribution of the phenolic ring. This could disrupt the precise fit required for optimal binding, potentially weakening its affinity for the enzyme's active site compared to L-tyrosine.

Catalysis: Even if binding occurs, the modification directly impacts the catalytic step. In the case of tyrosinase, the enzyme's di-copper center is responsible for the ortho-hydroxylation of the phenolic ring at the 3-position. nih.gov With this position blocked by an acetyl group, the catalytic reaction cannot proceed as it would with L-tyrosine. This makes 3-Acetyl-L-tyrosine a likely competitive inhibitor, as it may bind to the active site but cannot be converted into a product.

| Feature | L-Tyrosine | This compound |

| Structure | Unsubstituted phenolic ring with a hydroxyl group at the 4-position. | Acetyl group at the 3-position of the phenolic ring. |

| Enzyme Binding | Binds to the active site of enzymes like tyrosinase through specific interactions involving the phenolic hydroxyl group. | Binding is likely hindered or altered due to steric and electronic effects of the acetyl group. |

| Enzyme Catalysis | Acts as a substrate for hydroxylation at the 3-position by enzymes like tyrosinase. nih.gov | The catalytic hydroxylation at the 3-position is blocked by the acetyl group, suggesting it acts as an inhibitor. |

Computational Chemistry and Cheminformatics Approaches

Molecular Modeling and Docking Studies for Protein-Ligand Interactions

Molecular modeling and docking are pivotal in predicting how 3-Acetyl-L-tyrosine Hydrochloride might interact with biological targets, such as proteins and enzymes. Docking simulations place the ligand (this compound) into the binding site of a protein and score the interaction based on factors like shape complementarity and intermolecular forces. This can help identify potential protein targets and elucidate the molecular basis of the ligand's activity.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar molecules. For instance, research on N-acetyl-L-tyrosine, a closely related compound, has demonstrated its potential to interact with enzymes like SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) and nonstructural protein 16 (NSP16). mdpi.com Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com Given the structural similarities, it is plausible that this compound could also engage in significant interactions with the active sites of various enzymes.

Table 1: Computed Properties of this compound Relevant to Molecular Modeling

| Property | Value | Source |

| Molecular Formula | C11H14ClNO4 | PubChem nih.gov |

| Molecular Weight | 259.68 g/mol | PubChem nih.gov |

| IUPAC Name | (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride | PubChem nih.gov |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)CC@@HN)O.Cl | PubChem nih.gov |

| InChI Key | QBIDLAFUWATILA-FVGYRXGTSA-N | PubChem nih.gov |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Studies on related tyrosine-containing compounds have utilized DFT to compute properties like electronic energy, dipole moment, and the distribution of molecular orbitals. mdpi.com A lower HOMO-LUMO gap would suggest higher reactivity. The dipole moment can provide insights into the molecule's solubility and its ability to interact with polar environments. mdpi.com These calculations can help in understanding the intrinsic properties of this compound that govern its behavior in chemical and biological systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of the conformational flexibility of this compound and the stability of its interactions with proteins.

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then tracks the trajectory of each atom over a specific period, often nanoseconds. mdpi.comnih.gov Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein and ligand. nih.govnih.gov For example, a stable binding of this compound to a target protein would be characterized by a low and stable RMSD value for the complex over the simulation time. nih.gov

In Silico Prediction of Spectroscopic Properties and Reaction Outcomes

Computational methods can also be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are based on the molecule's computed electronic structure and geometry. While experimental spectroscopy is essential for definitive structural elucidation, in silico predictions can aid in the interpretation of experimental data and help to confirm the structure of the compound.

Furthermore, computational chemistry can be used to predict the outcomes of chemical reactions involving this compound. By modeling the reaction pathways and calculating the activation energies, it is possible to predict the most likely products and the conditions under which the reaction will occur. This can be particularly useful in understanding its metabolic fate or in designing synthetic routes.

Applications in Advanced Research Reagents and Standards

Utilization as a Reference Standard in Analytical Methodologies

As a reference standard, 3-Acetyl-L-tyrosine Hydrochloride plays a pivotal role in ensuring the accuracy and reliability of analytical methods within the pharmaceutical industry. These standards are essential for the quality control of drug products and for adhering to stringent regulatory requirements.

In pharmaceutical analysis, reference standards are indispensable for the calibration of analytical instruments and for the quality control of manufactured drug substances. pharmaguideline.comyoutube.com this compound, as a certified reference material, is used in a variety of analytical techniques. sigmaaldrich.comsigmaaldrich.com For instance, it can be employed in High-Performance Liquid Chromatography (HPLC) and titrimetry to determine the concentration of the analyte in bulk drug and pharmaceutical formulations. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com The use of such standards helps in verifying that the analytical procedure is performing as expected and that the manufactured product meets the required specifications for safety, potency, and purity. youtube.com

The process involves using the reference standard to create a calibration curve, against which unknown samples are compared to determine their concentration. This ensures that the analytical results are accurate and reproducible. Furthermore, these standards are utilized in the validation of analytical methods to demonstrate their suitability for their intended purpose. pharmaguideline.com

| Analytical Technique | Application of this compound |

| High-Performance Liquid Chromatography (HPLC) | Determination of the analyte in bulk drug and pharmaceutical formulations. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com |

| Titrimetry | Determination of the analyte in bulk drug and pharmaceutical formulations. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com |

Pharmaceutical secondary standards, such as this compound, offer multi-traceability to primary standards from pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP), where available. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com This traceability is crucial as it provides a direct link to established, officially recognized standards, ensuring the reliability and comparability of analytical results across different laboratories and manufacturing sites. These certified reference materials are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, which are international standards for the competence of reference material producers and testing and calibration laboratories. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com The use of traceable standards is a fundamental requirement for Good Manufacturing Practices (GMP) in the pharmaceutical industry. youtube.com

Role as a Synthetic Intermediate in Organic and Medicinal Chemistry

Beyond its role in analytical chemistry, this compound is a valuable synthetic intermediate, serving as a foundational molecule for the construction of more complex chemical entities.

This compound is utilized as a building block in the synthesis of more complex molecules. biosynth.com Its structure, containing a reactive amino acid core with a modified phenolic side chain, makes it a versatile starting material. In peptide synthesis, the general process involves the attachment of an amino acid to a resin, followed by the removal of a protecting group and the coupling of the next amino acid. peptide.com While specific examples of the direct incorporation of this compound into a peptide chain were not detailed in the provided search results, its nature as a tyrosine derivative suggests its potential use in creating modified peptides. The acetyl group on the tyrosine ring could offer a site for further chemical modification or influence the biological activity of the resulting peptide. The synthesis of peptides is a critical aspect of drug discovery, with peptides often serving as lead compounds for the development of new therapeutics. rsc.org

The chemical structure of this compound makes it a suitable precursor for the synthesis of various pharmacologically relevant scaffolds. biosynth.com As an amino acid derivative, it can be incorporated into structures that mimic natural peptides or serve as the foundation for novel drug candidates. pharmaffiliates.com The tyrosine framework is a common feature in many biologically active compounds, and the presence of the acetyl group provides a handle for further synthetic transformations, allowing for the creation of a diverse range of molecules with potential therapeutic applications. For instance, it is identified as an impurity of Levodopa, indicating its relevance in the synthesis and analysis of this important pharmaceutical. lgcstandards.comsimsonpharma.com

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes and Derivatization Strategies

The synthesis of 3-Acetyl-L-tyrosine Hydrochloride has been documented, with methods such as the Friedel-Crafts acylation of N-acetyl-L-tyrosine being a known approach. One patented process describes the reaction of L-N-acetyl-tyrosine with acetyl chloride in nitrobenzene (B124822), using anhydrous aluminum chloride as a catalyst. google.com The mixture is heated, and after a series of extraction and purification steps involving hydrochloric acid and ethyl acetate (B1210297), L-3-acetyl-tyrosine hydrochloride is crystallized. google.com

However, future research will likely focus on developing more efficient, environmentally benign, and scalable synthetic routes. The exploration of biocatalysis, which utilizes enzymes for chemical transformations, represents a promising frontier. Enzyme-catalyzed derivatization of L-tyrosine is an area of active research, offering high specificity and milder reaction conditions compared to traditional chemical methods. nih.gov Strategies involving enzymes like hydroxylases or acyltransferases could be adapted to regioselectively acetylate the L-tyrosine ring, potentially reducing the need for protecting groups and complex purification steps.

Furthermore, this compound serves as a scaffold for further derivatization. Its functional groups—the carboxylic acid, the primary amine, the phenolic hydroxyl, and the acetyl ketone—are all amenable to chemical modification. Future strategies may involve:

Esterification: The carboxylic acid group can be converted to a variety of esters, a common strategy to modify the lipophilicity and pharmacokinetic properties of amino acid derivatives. academie-sciences.fr

Amide Coupling: The primary amine can be acylated to form a diverse range of amides, potentially leading to new classes of compounds with unique biological activities. academie-sciences.fr

Ketone Modifications: The acetyl group's ketone functionality offers a reactive handle for reactions such as reductive amination or aldol (B89426) condensation, opening pathways to novel and complex molecular architectures.

These derivatization strategies are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for drug discovery and the development of chemical probes.

Deeper Mechanistic Understanding of Biochemical Interactions

A primary area for future investigation is the detailed elucidation of how this compound interacts with biological systems. Much of the current understanding is extrapolated from its parent compound, L-tyrosine, and the related derivative, N-acetyl-L-tyrosine (NALT). L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine. examine.compatsnap.com The enzymatic conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase is the rate-limiting step in this pathway. examine.com

Future research must address several key questions regarding this compound:

Metabolic Fate: How is the 3-acetyl group metabolized in vivo? Is it stable, or is it removed by cellular enzymes? Understanding its metabolic stability is paramount to predicting its biological activity and duration of action.

Enzyme Interactions: Does the presence of the 3-acetyl group alter the compound's affinity for key enzymes in the catecholamine pathway, such as tyrosine hydroxylase? It is conceivable that the acetyl group could act as a steric hindrance or, conversely, as a binding anchor, modulating the enzyme's activity. Studies using purified enzymes and kinetic analysis will be critical. For example, the oxidation of N-acetyl-L-tyrosine by tyrosinase has been monitored using HPLC, a technique that could be applied to study the enzymatic processing of this compound. researchgate.net

Receptor Binding: Does the compound or its metabolites interact directly with neurotransmitter receptors or transporters? The structural modification could impart novel pharmacological properties, distinct from L-tyrosine itself.

Radical Scavenging: L-tyrosine derivatives can exhibit radical scavenging properties due to their phenolic hydroxyl group. academie-sciences.fr Research is needed to characterize the antioxidant potential of this compound and determine if it plays a role in mitigating oxidative stress, a process where tyrosine-derived compounds can serve as biomarkers. nih.gov

Investigating these mechanisms will provide a clearer picture of the compound's potential physiological effects and guide its exploration for therapeutic or research applications.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The accurate and sensitive quantification of this compound and its metabolites in complex biological matrices is essential for pharmacokinetic and metabolomic studies. The low concentrations expected in biological samples necessitate the use of advanced analytical techniques. nih.gov

Future research will heavily rely on the coupling of high-resolution separation methods with sensitive detection technologies. Chromatographic methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are foundational for separating amino acid isomers and derivatives. researchgate.net For enhanced sensitivity and selectivity, these techniques are often paired with mass spectrometry (MS).

Key analytical directions include:

LC-MS/MS Method Development: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids. Developing a validated LC-MS/MS method will be crucial for determining the compound's concentration in plasma, urine, and tissue samples. Derivatization of the amino group is a strategy that has been shown to enhance signal by up to 1000-fold for related tyrosine isomers, allowing for quantification in the low nanomolar range. nih.gov

Metabolomics: Untargeted and targeted metabolomics approaches can provide a comprehensive overview of the metabolic changes induced by the administration of this compound. nih.gov By comparing the metabolomes of treated and untreated cells or organisms, researchers can identify affected biochemical pathways. mdpi.com Nuclear magnetic resonance (NMR)-based metabolomics offers a complementary, non-destructive method for identifying and quantifying metabolites. mdpi.com

Chiral Separation: Since the biological activity of amino acids is dependent on their stereoisomeric configuration (L- or D-), chiral chromatography techniques are vital to ensure that analyses distinguish between different stereoisomers and to confirm the stereochemical integrity of the L-enantiomer during synthesis and biological testing. researchgate.net

The table below summarizes advanced analytical techniques applicable to the study of this compound.

| Analytical Technique | Application | Key Advantages |

| HPLC | Separation and quantification of the compound and its metabolites. researchgate.net | Robust, versatile, well-established for amino acid analysis. researchgate.net |

| GC-MS | Analysis of volatile derivatives for high-resolution separation. | High chromatographic efficiency; extensive spectral libraries for identification. researchgate.net |

| LC-MS/MS | Trace-level quantification in complex matrices (plasma, urine). nih.gov | High sensitivity and selectivity; structural confirmation. nih.gov |

| NMR Spectroscopy | Structural elucidation and metabolomics studies. mdpi.com | Non-destructive; provides detailed structural information. |

| Chiral Chromatography | Separation of L- and D-enantiomers. | Ensures stereospecific analysis, critical for biological activity studies. researchgate.net |

Exploration of Uncharted Research Applications as a Chemical Tool

Beyond its potential direct biological effects, this compound holds promise as a specialized chemical tool for basic research. Its unique structure, combining the features of an amino acid with a reactive ketone handle, can be exploited in several novel applications.

Future research could explore its use as:

A Building Block for Peptide Synthesis: Incorporating 3-Acetyl-L-tyrosine into peptides would introduce a ketone group into the peptide chain. This ketone can serve as a unique site for post-synthesis modification, such as the attachment of fluorescent probes, biotin (B1667282) tags for affinity purification, or cross-linking agents to study protein-protein interactions.

A Chemical Probe for "Click" Chemistry: The acetyl group could be chemically modified to introduce an alkyne or azide (B81097) function, enabling its use in bioorthogonal "click" chemistry reactions. This would allow researchers to tag and visualize biomolecules that metabolize or bind to this tyrosine analog in living systems.

A Precursor for Novel Heterocycles: The inherent functionalities of this compound make it an attractive starting material for the synthesis of novel heterocyclic compounds with potential pharmacological activity. The amino acid and keto-phenol moieties can participate in various cyclization reactions to create complex molecular scaffolds.

A Tool for Studying Post-Translational Modifications: Acetylation is a key post-translational modification of proteins. 3-Acetyl-L-tyrosine could be used in cell-based studies to investigate the enzymes and pathways involved in protein acylation and deacylation, potentially serving as a competitive inhibitor or a substrate for specific enzymes.

By developing this compound as a versatile chemical tool, the scientific community can unlock new avenues for investigating complex biological processes, from peptide chemistry to cellular signaling.

Q & A

What are the recommended safety protocols for handling 3-Acetyl-L-tyrosine Hydrochloride in laboratory settings?

Basic Question

Answer:

Standard safety precautions include wearing personal protective equipment (PPE) such as gloves, lab coats, and eye protection. While no special explosive or fire precautions are required, ensure proper ventilation. Store the compound in a cool, dry environment per manufacturer guidelines. Avoid ingestion or inhalation, and rinse thoroughly with water upon skin/eye contact. Refer to Safety Data Sheets (SDS) for detailed handling and storage instructions .

What analytical techniques are recommended for identifying and quantifying this compound in pharmaceutical formulations?

Basic Question

Answer:

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are standard methods. For impurity profiling, use reference standards (e.g., SCRSTANDARD SCBD-112538) to calibrate instruments. Ensure mobile phase optimization (e.g., acetonitrile/water with trifluoroacetic acid) to achieve baseline separation of peaks. Validate methods per ICH guidelines for accuracy and precision .

How is this compound utilized in pharmaceutical impurity studies?

Basic Question

Answer:

The compound is classified as an API (Active Pharmaceutical Ingredient) impurity (SCRSTANDARD SCBD-112538). Researchers use it to develop validated analytical methods for detecting trace impurities in drug formulations. This involves spiking known concentrations into placebo matrices and assessing recovery rates via HPLC or LC/MS .

What experimental parameters are critical for optimizing the synthesis of this compound?

Advanced Question

Answer:

Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., methanol, ethanol) enhance solubility.

- Temperature control: Maintain reaction temperatures between -15°C to 25°C to prevent degradation.

- pH adjustment: Use HCl to acidify the reaction mixture (pH 2.0–3.5) for optimal hydrochloride salt formation.

- Purification: Employ recrystallization in ethanol/water mixtures or column chromatography to isolate high-purity (>99%) product .

How can researchers assess the stability of this compound under varying environmental conditions?

Advanced Question

Answer:

Conduct accelerated stability studies by exposing the compound to:

- Thermal stress: 40°C–60°C for 4–8 weeks.

- Humidity: 75% relative humidity for 1–3 months.

- Light exposure: UV-Vis irradiation per ICH Q1B guidelines.

Analyze degradation products using HPLC-PDA or LC-TOF/MS. Compare results against stability-indicating methods validated per regulatory standards .

What strategies are effective for resolving co-eluting impurities during chromatographic analysis of this compound?

Advanced Question

Answer:

- Column optimization: Use C18 columns with sub-2µm particles for higher resolution.

- Gradient elution: Adjust acetonitrile gradients (e.g., 5%–95% over 30 minutes) to separate structurally similar impurities.

- Mass spectrometry: Employ LC/MS with selective ion monitoring (SIM) to distinguish co-eluting peaks based on mass-to-charge ratios.

- Method development: Follow Quality-by-Design (QbD) principles to identify critical method parameters .

How should researchers validate analytical methods for this compound to meet regulatory requirements?

Advanced Question

Answer:

Validation includes:

- Specificity: Demonstrate baseline separation from impurities via forced degradation studies.

- Linearity: Achieve R² ≥0.99 across 50%–150% of the target concentration range.

- Accuracy: Recovery rates of 98%–102% using spiked samples.

- Precision: ≤2% RSD for intra-day and inter-day replicates.

- Robustness: Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

What are the challenges in ensuring batch-to-batch consistency of this compound, and how can they be addressed?

Advanced Question

Answer:

Challenges include variability in:

- Crystallization conditions: Control cooling rates (±0.5°C/min) and solvent ratios during recrystallization.

- Particle size distribution: Use laser diffraction analysis to monitor and adjust milling parameters.

- Residual solvents: Implement GC headspace analysis to ensure compliance with ICH Q3C limits.

Standardize synthesis protocols using process analytical technology (PAT) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.